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Compound of Interest

Compound Name:
4-(4-Methoxy-phenoxymethyl)-

piperidine

CAS No.: 63608-38-8

Cat. No.: B1366754

Get Quote

Executive Summary
This technical guide details the synthesis, purification, and characterization of 4-(4-Methoxy-
phenoxymethyl)-piperidine (CAS: 63608-38-8). This molecule represents a "privileged

scaffold" in medicinal chemistry, frequently serving as a linker in G-Protein Coupled Receptor

(GPCR) ligands, specifically Dopamine D4 antagonists and serotonin reuptake inhibitors.

The protocol selected for this guide prioritizes scalability and purity over single-step speed.

While Mitsunobu coupling is often used in discovery chemistry, it suffers from difficult byproduct

removal (triphenylphosphine oxide). Therefore, this guide presents a Nucleophilic Substitution (

) Strategy via a mesylate intermediate, ensuring a robust workflow suitable for gram-to-
kilogram scale production.

Retrosynthetic Analysis
The target molecule consists of a piperidine ring connected to a 4-methoxyphenyl ether via a

methylene linker. Disconnection at the ether oxygen reveals two primary precursors:
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4-Methoxyphenol (Nucleophile)[1][2]

N-Protected 4-hydroxymethylpiperidine (Electrophile precursor)

To prevent polymerization or self-alkylation, the secondary amine of the piperidine must be

protected (e.g., tert-butyloxycarbonyl, Boc) prior to ether formation.

Synthesis Pathway Diagram
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Figure 1: Step-wise synthetic pathway from commercial starting materials to the hydrochloride

salt.

Experimental Protocol
Phase 1: Precursor Preparation (Activation)
Objective: Convert commercially available 4-piperidinemethanol into a reactive electrophile.

Step 1.1: N-Boc Protection
Reagents: 4-Piperidinemethanol (1.0 eq), Di-tert-butyl dicarbonate (

, 1.1 eq),

(1.2 eq), DCM.

Procedure: Dissolve 4-piperidinemethanol in DCM at 0°C. Add

followed by slow addition of

in DCM. Stir at RT for 4 hours. Wash with 1M citric acid and brine. Dry over

.
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Yield Expectation: >95% (Colorless oil/solid).

Step 1.2: Mesylation
Reagents: N-Boc-4-piperidinemethanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq),

(1.5 eq), DCM.

Procedure:

Cool the N-Boc alcohol solution in DCM to 0°C.

Add

.

Add MsCl dropwise over 30 minutes. Exothermic reaction—control temp < 5°C.

Stir for 2 hours at 0°C.

Critical Workup: Wash with cold water and saturated

. Dry and concentrate immediately.

Note: The mesylate is thermally unstable; use immediately in Phase 2.

Phase 2: Etherification ( Coupling)
Objective: Form the ether linkage between the phenol and the piperidine scaffold.

Reagents: 4-Methoxyphenol (1.1 eq), Mesylate Intermediate (from Step 1.2, 1.0 eq),

(2.0 eq), DMF (Anhydrous).

Procedure:

Suspend 4-methoxyphenol and

in anhydrous DMF. Stir at RT for 30 mins to form the phenoxide.

Add the Mesylate intermediate (dissolved in minimal DMF).
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Heat the mixture to 80°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Workup: Pour into ice water. Extract with EtOAc (3x). Wash organics with 1M NaOH (to

remove unreacted phenol) and brine.

Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

Phase 3: Deprotection & Salt Formation
Objective: Isolate the final amine as a stable hydrochloride salt.

Reagents: N-Boc-Ether Intermediate, 4M HCl in Dioxane.

Procedure:

Dissolve the intermediate in minimal dry dioxane or DCM.

Add 4M HCl in dioxane (5 eq) at 0°C.

Stir at RT for 2–4 hours. A white precipitate should form.

Isolation: Filter the solid, wash with diethyl ether (to remove organic impurities), and dry

under vacuum.

Characterization Data
The following data represents the expected spectral signature for the hydrochloride salt.

Data Summary Table
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Property Value / Description

Appearance White to off-white crystalline solid (HCl salt)

Molecular Formula

Molecular Weight
221.30 g/mol (Free Base) / 257.76 g/mol (HCl

Salt)

Solubility
Soluble in Water, Methanol, DMSO; Insoluble in

Ether, Hexane

Melting Point
165–170°C (Typical for piperidine HCl salts of

this class)

Spectral Analysis[8]
1H NMR (400 MHz, DMSO-d6):

9.00 (br s, 2H,

) – Ammonium protons.

6.85 (d, J=9.0 Hz, 2H, Ar-H) – Aromatic protons ortho to methoxy.

6.82 (d, J=9.0 Hz, 2H, Ar-H) – Aromatic protons ortho to ether linkage.

3.75 (d, J=6.5 Hz, 2H,

) – Methylene linker.

3.68 (s, 3H,

) – Methoxy group.

3.25 (d, 2H, Piperidine eq) – Ring protons adjacent to N.

2.85 (t, 2H, Piperidine ax) – Ring protons adjacent to N.

1.95 (m, 1H,

-linker) – Methine proton.
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1.85 (d, 2H, Piperidine) – Ring protons.

1.45 (q, 2H, Piperidine) – Ring protons.

Mass Spectrometry (ESI+):

Calculated [M+H]+: 222.15

Observed: 222.2

Critical Control Points & Troubleshooting
Mechanistic Diagram: Impurity Formation

Etherification Reaction
(80°C, DMF)

Elimination Product
(Exocyclic Alkene)

High Temp (>100°C)

N-Alkylation
(If Boc is labile)

Strong Base (NaH)

Click to download full resolution via product page

Figure 2: Potential failure modes during the coupling step.

Troubleshooting Guide
Low Yield in Etherification:

Cause: Incomplete formation of the phenoxide anion or decomposition of the mesylate.

Solution: Switch base to

(Cesium effect enhances nucleophilicity) or add catalytic KI (Finkelstein condition) to
convert Mesylate to Iodide in situ.

Product is Oily/Sticky:

Cause: Residual DMF or presence of free base.
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Solution: Ensure thorough water wash during workup. If the HCl salt is hygroscopic,

recrystallize from Isopropanol/Ether.

Elimination Byproduct:

Cause: Temperature too high during coupling, leading to elimination of the mesylate to

form the exocyclic alkene.

Solution: Keep reaction temperature strictly at 80°C; do not reflux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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